Combretastatin A-1 phosphate

Catalog No.
S548482
CAS No.
288847-34-7
M.F
C18H18Na4O12P2
M. Wt
580.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Combretastatin A-1 phosphate

CAS Number

288847-34-7

Product Name

Combretastatin A-1 phosphate

IUPAC Name

tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

Molecular Formula

C18H18Na4O12P2

Molecular Weight

580.2 g/mol

InChI

InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;;

InChI Key

NRKFVEPAQNCYNJ-YGGCHVFLSA-J

SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

OXi4503; OXi-4503; OXi 4503; OXi-4503 sodium, CA1P; Combretastatin A-1 phosphate.

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Description

The exact mass of the compound Combretastatin A-1 phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: Targeting Microtubules

CA1P functions as a microtubule inhibitor. Microtubules are essential cellular structures that play a crucial role in cell division, shape, and transport. CA1P binds to the β-tubulin subunit, a building block of microtubules, hindering their assembly and disrupting their function [4]. This disrupts cell division, leading to cancer cell death [4].

Here's a reference for the mechanism of action: Combretastatin A1 (CA1, CAS Number: 109971-63-3):

Anti-Cancer Activity

Studies suggest that CA1P exhibits anti-cancer properties against various cancers, including:

  • Hepatocellular Carcinoma (HCC): Research has shown that CA1P demonstrates promising anti-tumor activity against HCC cells and tumors in animal models [3].
  • Ovarian Carcinoma: Studies using SCID mice models indicate that CA1P can effectively reduce tumor growth in ovarian carcinoma, both as a single treatment and when combined with established therapies like carboplatin and paclitaxel [2].

These references provide more details on the anti-cancer activity against HCC and ovarian carcinoma:

  • Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway.: )
  • Combretastatin A-1 phosphate potentiates the antitumor activity of carboplatin and paclitaxel in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma.: )

Combretastatin A-1 phosphate is a phosphoric acid derivative of Combretastatin A-1, a natural product derived from the plant Combretum caffrum. This compound is primarily recognized for its role as a vascular-disrupting agent, targeting the microtubule network within endothelial cells. By destabilizing tubulin, it induces apoptosis in proliferating endothelial cells, which is crucial in inhibiting tumor growth and metastasis. The compound has garnered attention for its potential applications in cancer therapy due to its unique mechanism of action that disrupts blood vessel formation in tumors .

Primarily involving its phosphate group. The compound can be hydrolyzed to yield Combretastatin A-1, which is the active form responsible for its biological effects. The hydrolysis reaction can be represented as follows:

Combretastatin A 1 phosphate+H2OCombretastatin A 1+Phosphate\text{Combretastatin A 1 phosphate}+\text{H}_2\text{O}\rightarrow \text{Combretastatin A 1}+\text{Phosphate}

Additionally, the compound can participate in phosphorylation reactions, which may alter its solubility and biological activity. Its interactions with microtubules involve binding at the colchicine site, leading to inhibition of microtubule polymerization, a critical step in cell division and angiogenesis .

The biological activity of Combretastatin A-1 phosphate is primarily attributed to its ability to inhibit microtubule polymerization. This inhibition leads to:

  • Induction of Apoptosis: The destabilization of microtubules triggers programmed cell death in endothelial cells.
  • Antiangiogenic Effects: By disrupting the formation of new blood vessels, it limits nutrient supply to tumors, thereby inhibiting their growth.
  • Enhanced Sensitivity to Other Treatments: Studies indicate that it can enhance the efficacy of hyperthermia and radiation therapy in tumor models .

The synthesis of Combretastatin A-1 phosphate typically involves several steps:

  • Isolation from Natural Sources: The initial step often includes extracting Combretastatin A-1 from Combretum caffrum.
  • Phosphorylation: The compound is then phosphorylated using phosphoric acid or other phosphorus-containing reagents to introduce the phosphate group.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Alternative synthetic routes may involve total synthesis starting from simpler organic compounds, utilizing various organic reactions including esterification and phosphorylation .

Combretastatin A-1 phosphate has several promising applications:

  • Cancer Treatment: It is being investigated as an anti-cancer agent due to its ability to disrupt tumor vasculature.
  • Combination Therapies: It shows potential when used alongside other therapeutic modalities like chemotherapy and radiotherapy.
  • Research Tool: As a microtubule inhibitor, it serves as a valuable tool in cellular biology studies related to cell division and angiogenesis .

Interaction studies have shown that Combretastatin A-1 phosphate binds specifically to the colchicine site on tubulin, which is crucial for its mechanism of action. This binding inhibits microtubule polymerization, leading to:

  • Disruption of mitotic spindle formation during cell division.
  • Induction of apoptosis in tumor-associated endothelial cells.
  • Modulation of signaling pathways associated with tumor growth and survival .

These interactions highlight its potential as a targeted therapeutic agent in oncology.

Several compounds exhibit similar biological activities or mechanisms of action as Combretastatin A-1 phosphate. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Combretastatin A-4Microtubule destabilizationMore potent than Combretastatin A-1 phosphate
VincristineInhibition of microtubule assemblyDerived from Catharanthus roseus, used in leukemia treatment
PaclitaxelStabilization of microtubulesContrasts with the destabilizing action of Combretastatin
ColchicineInhibition of microtubule polymerizationNatural alkaloid with anti-inflammatory properties

Combretastatin A-1 phosphate stands out due to its specific vascular-disrupting properties, making it particularly effective in targeting tumor blood supply without affecting normal vasculature as drastically as other agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Oxi-4503

Dates

Modify: 2023-08-15
1: Lee JA, Biel NM, Kozikowski RT, Siemann DW, Sorg BS. In vivo spectral and fluorescence microscopy comparison of microvascular function after treatment with OXi4503, Sunitinib and their combination in Caki-2 tumors. Biomed Opt Express. 2014 May 28;5(6):1965-79. doi: 10.1364/BOE.5.001965. eCollection 2014 Jun 1. PubMed PMID: 24940553; PubMed Central PMCID: PMC4052922.
2: Fifis T, Nguyen L, Malcontenti-Wilson C, Chan LS, Nunes Costa PL, Daruwalla J, Nikfarjam M, Muralidharan V, Waltham M, Thompson EW, Christophi C. Treatment with the vascular disruptive agent OXi4503 induces an immediate and widespread epithelial to mesenchymal transition in the surviving tumor. Cancer Med. 2013 Oct;2(5):595-610. doi: 10.1002/cam4.109. Epub 2013 Aug 18. PubMed PMID: 24403226; PubMed Central PMCID: PMC3892792.
3: Stratford MR, Folkes LK. Quantitative determination of the anticancer prodrug combretastatin A1 phosphate (OXi4503, CA1P), the active CA1 and its glucuronide metabolites in human urine and of CA1 in plasma by HPLC with mass spectrometric detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jun 1;898:1-6. doi: 10.1016/j.jchromb.2012.03.040. Epub 2012 Apr 24. PubMed PMID: 22578514.
4: Cummings J, Zweifel M, Smith N, Ross P, Peters J, Rustin G, Price P, Middleton MR, Ward T, Dive C. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial. Br J Cancer. 2012 May 22;106(11):1766-71. doi: 10.1038/bjc.2012.165. Epub 2012 Apr 26. PubMed PMID: 22538971; PubMed Central PMCID: PMC3364117.
5: Patterson DM, Zweifel M, Middleton MR, Price PM, Folkes LK, Stratford MR, Ross P, Halford S, Peters J, Balkissoon J, Chaplin DJ, Padhani AR, Rustin GJ. Phase I clinical and pharmacokinetic evaluation of the vascular-disrupting agent OXi4503 in patients with advanced solid tumors. Clin Cancer Res. 2012 Mar 1;18(5):1415-25. doi: 10.1158/1078-0432.CCR-11-2414. Epub 2012 Jan 10. PubMed PMID: 22235096.
6: Stratford MR, Folkes LK. Validation of a method for the determination of the anticancer agent Combretastatin A1 phosphate (CA1P, OXi4503) in human plasma by HPLC with post-column photolysis and fluorescence detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Sep 1;879(25):2673-6. doi: 10.1016/j.jchromb.2011.07.014. Epub 2011 Jul 18. PubMed PMID: 21820978.
7: Rice L, Pampo C, Lepler S, Rojiani AM, Siemann DW. Support of a free radical mechanism for enhanced antitumor efficacy of the microtubule disruptor OXi4503. Microvasc Res. 2011 Jan;81(1):44-51. doi: 10.1016/j.mvr.2010.10.003. Epub 2010 Oct 23. PubMed PMID: 20974154; PubMed Central PMCID: PMC3021177.
8: Wankhede M, Dedeugd C, Siemann DW, Sorg BS. In vivo functional differences in microvascular response of 4T1 and Caki-1 tumors after treatment with OXi4503. Oncol Rep. 2010 Mar;23(3):685-92. PubMed PMID: 20127007; PubMed Central PMCID: PMC2978044.
9: Siemann DW, Shi W. Dual targeting of tumor vasculature: combining Avastin and vascular disrupting agents (CA4P or OXi4503). Anticancer Res. 2008 Jul-Aug;28(4B):2027-31. PubMed PMID: 18751370; PubMed Central PMCID: PMC2788501.
10: Chan LS, Malcontenti-Wilson C, Muralidharan V, Christophi C. Alterations in vascular architecture and permeability following OXi4503 treatment. Anticancer Drugs. 2008 Jan;19(1):17-22. PubMed PMID: 18043126.

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